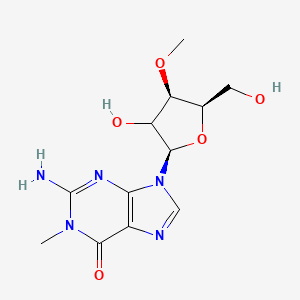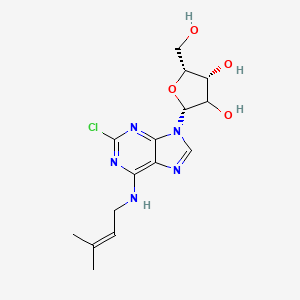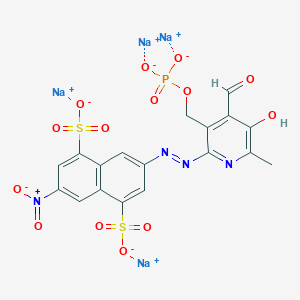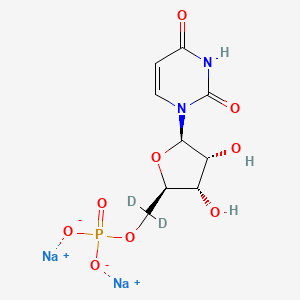
1,3'-Dimethylguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3’-Dimethylguanosine is a modified nucleoside derived from guanosine, a purine nucleoside. It is characterized by the addition of methyl groups at the 1 and 3’ positions of the guanine base. This compound is found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a role in the stability and function of these molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3’-Dimethylguanosine typically involves the methylation of guanosine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 1,3’-Dimethylguanosine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3’-Dimethylguanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to guanosine or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution can produce various functionalized guanosine derivatives .
Aplicaciones Científicas De Investigación
1,3’-Dimethylguanosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.
Biology: It plays a role in the study of RNA structure and function, particularly in tRNA and rRNA.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of synthetic RNA molecules for research and therapeutic purposes .
Mecanismo De Acción
1,3’-Dimethylguanosine exerts its effects through various mechanisms, including:
Inhibition of DNA Synthesis: It can interfere with DNA synthesis, leading to the inhibition of cell proliferation.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in certain cancer cells.
Activation of Toll-like Receptor 7: It can activate immune responses through the activation of Toll-like receptor 7 (TLR7), leading to the production of cytokines and other immune mediators
Comparación Con Compuestos Similares
Similar Compounds
7-Methylguanosine: Another methylated guanosine derivative, commonly found in the cap structure of eukaryotic mRNA.
N2,N2-Dimethylguanosine: A dimethylated guanosine derivative found in tRNA and rRNA.
Trimethylguanosine: A highly methylated guanosine derivative found in the cap structure of certain RNA molecules
Uniqueness
1,3’-Dimethylguanosine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role in RNA stability and function make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C12H17N5O5 |
|---|---|
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-7(19)8(21-2)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7?,8+,11-/m1/s1 |
Clave InChI |
FKWCSDZDAGWXEN-DWVWSIQXSA-N |
SMILES isomérico |
CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)OC)O |
SMILES canónico |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)



![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)

